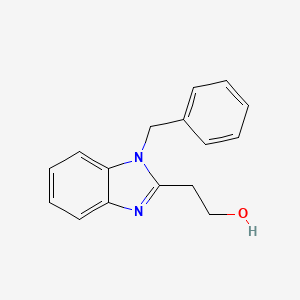

![molecular formula C14H12Cl2F3N B2778007 (4-Chlorophenyl)[2-(trifluoromethyl)phenyl]methanamine hydrochloride CAS No. 2241129-12-2](/img/structure/B2778007.png)

(4-Chlorophenyl)[2-(trifluoromethyl)phenyl]methanamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

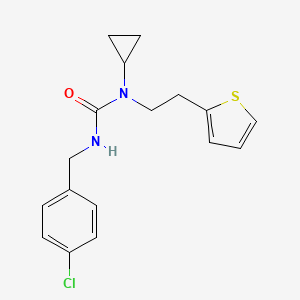

(4-Chlorophenyl)[2-(trifluoromethyl)phenyl]methanamine hydrochloride, also known as TFMPP, is a synthetic drug that belongs to the phenethylamine family. It is a psychoactive substance that is commonly used as a recreational drug. However, TFMPP has also been studied for its potential therapeutic applications in scientific research.

Applications De Recherche Scientifique

- Antidepressant Research : Researchers have investigated this compound as a potential antidepressant due to its structural similarity to certain neurotransmitters. It may modulate serotonin or norepinephrine receptors, which are implicated in mood regulation .

- Neuroprotective Agents : The trifluoromethyl group in the molecule could enhance its bioavailability and metabolic stability. Scientists explore its neuroprotective effects against oxidative stress or neurodegenerative diseases .

- Pesticide Intermediates : The compound’s derivatives, such as 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), serve as intermediates for synthesizing crop-protection products. These derivatives play a crucial role in enhancing agricultural productivity .

- Organic Semiconductors : Researchers investigate the use of this compound in organic electronic devices, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Its electron-donating properties make it suitable for charge transport in these applications .

- Chiral Separation : The compound’s chiral properties have been exploited for enantioselective chromatography. Scientists use it as a chiral selector in high-performance liquid chromatography (HPLC) columns .

- Trifluoromethylation Reactions : Researchers utilize this compound as a source of trifluoromethyl groups in synthetic chemistry. It participates in reactions that introduce trifluoromethyl moieties into organic molecules .

- Process Optimization : In pharmaceutical manufacturing, scientists optimize synthetic routes involving this compound to improve yield, selectivity, and scalability. Its stability under various reaction conditions is crucial for large-scale production .

Medicinal Chemistry and Drug Development

Agrochemicals and Crop Protection

Materials Science and Organic Electronics

Analytical Chemistry and Chromatography

Fluorine Chemistry and Synthetic Methods

Pharmaceutical Process Development

Propriétés

IUPAC Name |

(4-chlorophenyl)-[2-(trifluoromethyl)phenyl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClF3N.ClH/c15-10-7-5-9(6-8-10)13(19)11-3-1-2-4-12(11)14(16,17)18;/h1-8,13H,19H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUNDNQMZDQBWLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)N)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Chlorophenyl)(2-(trifluoromethyl)phenyl)methanamine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(3-Hydroxybenzamido)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2777926.png)

![Methyl (2S)-2-amino-3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate hydrochloride](/img/structure/B2777927.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2777929.png)

![2-(4-Bromophenyl)-4-(ethylthio)pyrazolo[1,5-a]pyrazine](/img/structure/B2777933.png)

![5-((5-methyl-2-phenyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2777934.png)

![(3Z)-5-fluoro-3-[2-(2-fluorophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2777940.png)

![N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2777942.png)

![1-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B2777943.png)